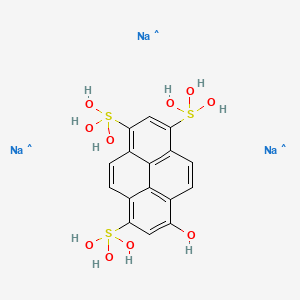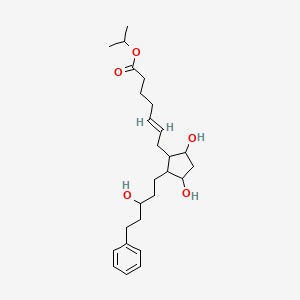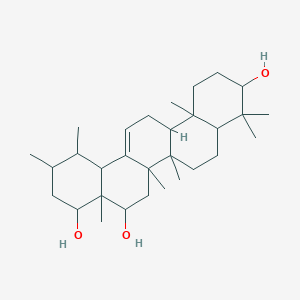
3-epi-Sideroxylonal B; 4-epi-Sideroxylonal C; 8-Formylloxophlebal A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-epi-Sideroxylonal B, 4-epi-Sideroxylonal C, and 8-Formylloxophlebal A are natural phenolic compounds primarily extracted from the branches of Eucalyptus species, such as Eucalyptus globulus
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-epi-Sideroxylonal B, 4-epi-Sideroxylonal C, and 8-Formylloxophlebal A typically involves the extraction from natural sources rather than synthetic routes. These compounds can be isolated from the branches of Eucalyptus globulus using solvent extraction methods. The extraction process generally involves the use of ethanol or hexane as solvents, followed by chromatographic purification to obtain the pure compounds .
Industrial Production Methods
Industrial production of these compounds is not well-documented, as they are primarily obtained through natural extraction methods. advancements in biotechnological methods and large-scale extraction techniques could potentially enhance the yield and purity of these compounds for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-epi-Sideroxylonal B, 4-epi-Sideroxylonal C, and 8-Formylloxophlebal A undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple hydroxyl and aldehyde groups in their structures.
Common Reagents and Conditions
Common reagents used in the reactions of these compounds include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the phenolic structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of quinones, while reduction reactions may yield alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: These compounds are used as intermediates in the synthesis of other complex molecules and as reference standards in analytical chemistry.
Biology: They exhibit significant biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research has shown that these compounds can inhibit human plasminogen activator inhibitor type-1, making them potential candidates for therapeutic applications.
Industry: Due to their natural origin and biological activities, these compounds are explored for use in natural product-based formulations and as bioactive additives in various industrial products.
Mecanismo De Acción
The mechanism of action of 3-epi-Sideroxylonal B, 4-epi-Sideroxylonal C, and 8-Formylloxophlebal A involves their interaction with specific molecular targets and pathways. These compounds are known to inhibit enzymes such as human plasminogen activator inhibitor type-1, which plays a role in regulating fibrinolysis . The inhibition of this enzyme can lead to increased fibrinolytic activity, which is beneficial in preventing blood clots and related conditions .
Comparación Con Compuestos Similares
Similar Compounds
Sideroxylonal A: Another phloroglucinol dimer with similar biological activities and chemical properties.
Sideroxylonal B: A closely related compound with slight structural differences that affect its biological activity.
Uniqueness
3-epi-Sideroxylonal B, 4-epi-Sideroxylonal C, and 8-Formylloxophlebal A are unique due to their specific stereochemistry and the presence of multiple functional groups that contribute to their diverse biological activities. Their ability to inhibit specific enzymes and their natural origin make them valuable for various scientific and industrial applications .
Propiedades
IUPAC Name |
2-(3,5-diformyl-2,4,6-trihydroxyphenyl)-5,7-dihydroxy-4-(2-methylpropyl)-3-propan-2-yl-3,4-dihydro-2H-chromene-6,8-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O10/c1-10(2)5-12-17(11(3)4)26(19-23(34)13(6-27)20(31)14(7-28)24(19)35)36-25-16(9-30)21(32)15(8-29)22(33)18(12)25/h6-12,17,26,31-35H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQDMQGEKNBIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(C(OC2=C(C(=C(C(=C12)O)C=O)O)C=O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
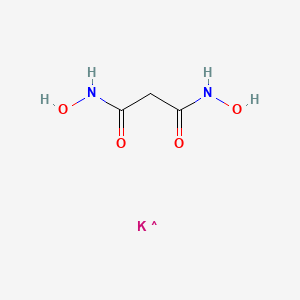

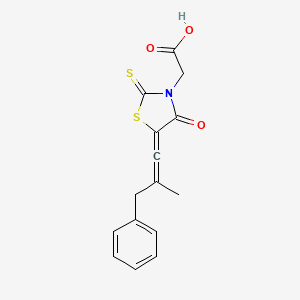
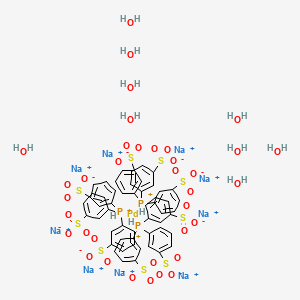
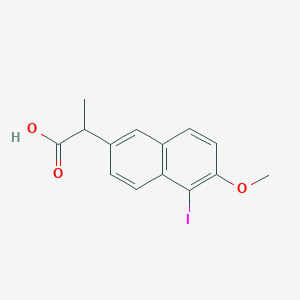
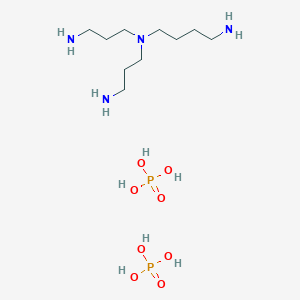
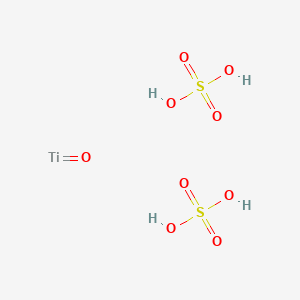
![6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13-tetrone](/img/structure/B12326485.png)
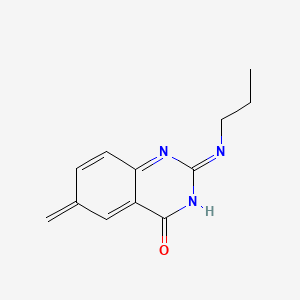
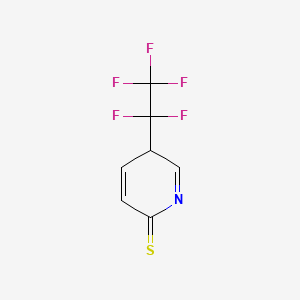
![[1,1'-Biphenyl]-3,3'-disulfonic acid, 4,4'-bis(4-aminophenoxy)-](/img/structure/B12326504.png)
